molecular formula C17H15Cl2NO3S B2845284 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one CAS No. 1164528-38-4

1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one

Cat. No.: B2845284
CAS No.: 1164528-38-4
M. Wt: 384.27
InChI Key: KPXHKQLADWBUSI-WJDWOHSUSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is a useful research compound. Its molecular formula is C17H15Cl2NO3S and its molecular weight is 384.27. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

The compound has been studied for its application in developing ultrasensitive fluorescent molecular probes. These probes are designed to study a variety of biological events and processes. The underlying mechanism involves a "push-pull" electron transfer system, which facilitates strong solvent-dependent fluorescence. This characteristic makes it suitable for exploring intramolecular charge transfer phenomena and can be employed to investigate biological interactions and processes in detail (Diwu et al., 1997).

Nonlinear Optical Properties

Research into the nonlinear optical properties of related compounds has revealed potential applications in optical device technologies. One study synthesized a derivative that exhibited a switch from saturable absorption to reverse saturable absorption with varying excitation intensities. This behavior suggests the compound could be a candidate for optical limiters, a crucial component in protecting optical sensors from damage by intense light sources (Rahulan et al., 2014).

Antimicrobial Properties

Compounds containing the phenylsulfonyl moiety have been evaluated for their antimicrobial properties. A series of novel derivatives were synthesized and tested against various bacterial and fungal strains. Results indicated that some derivatives exhibit superior antimicrobial activity compared to reference drugs, highlighting the potential for this chemical structure in developing new antimicrobial agents (Alsaedi et al., 2019).

Molecular Recognition

The compound's derivatives have been studied for their ability to form complexes with dicarboxylic acids, demonstrating significant molecular recognition capabilities. This characteristic could be useful in sensor technologies and in the development of materials for selective chemical binding and separation processes (Yan-xing, 2004).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of similar compounds have provided insights into their NLO (Nonlinear Optical) properties. Structural analyses have revealed pseudo double bond character in C-N bonds, contributing to the compounds' NLO characteristics. Such insights are critical for designing materials with specific optical properties for applications in photonics and optoelectronics (Sridhar et al., 2002).

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)14-9-8-12(18)10-15(14)19/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXHKQLADWBUSI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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